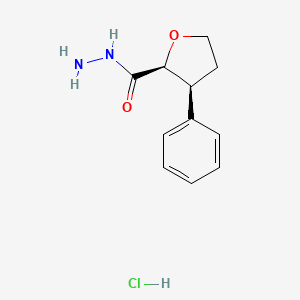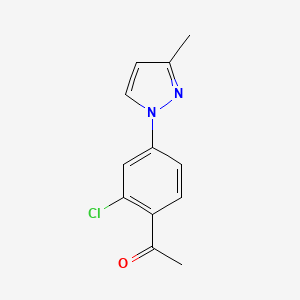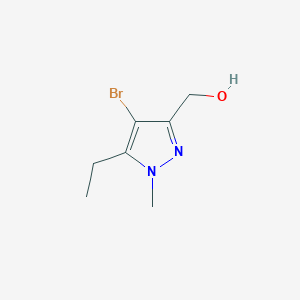
3-(Tert-butoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Tert-butoxy)propan-1-ol with a sulfonyl chloride reagent. One common method is to react the alcohol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and yield. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to reduce the sulfonyl chloride to sulfonyl hydride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Hydride: Formed by reduction.
Sulfonic Acid Derivatives: Formed by oxidation.
Scientific Research Applications
3-(Tert-butoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl group (SO2) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl chloride derivative, but with a simpler structure.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride with a toluene group.
Benzenesulfonyl Chloride: A sulfonyl chloride with a benzene ring.
Uniqueness
3-(Tert-butoxy)propane-1-sulfonyl chloride is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |
InChI Key |
JZSGARGLWNHLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
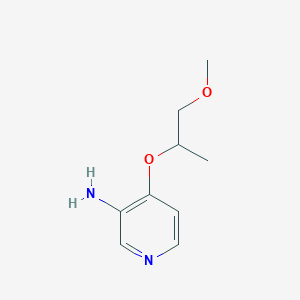
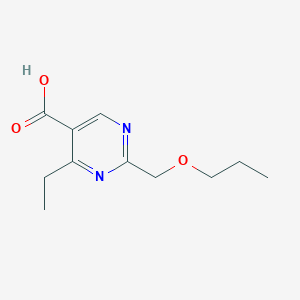
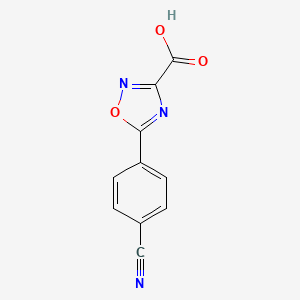

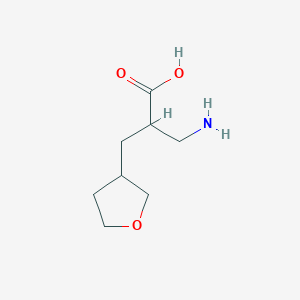
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
